molecular formula C10H12N2O3 B13794171 2H-Indazole,5,6-dimethoxy-2-methyl-,1-oxide(9CI)

2H-Indazole,5,6-dimethoxy-2-methyl-,1-oxide(9CI)

Katalognummer: B13794171
Molekulargewicht: 208.21 g/mol
InChI-Schlüssel: TWQJVYRTLLKREZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-Indazole,5,6-dimethoxy-2-methyl-,1-oxide(9CI) is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The presence of methoxy groups and a methyl group in this compound enhances its chemical reactivity and potential biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Indazole,5,6-dimethoxy-2-methyl-,1-oxide(9CI) can be achieved through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst- and solvent-free conditions . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation in the presence of oxygen as the terminal oxidant .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic schemes that ensure high yields and minimal byproducts. Metal-catalyzed synthesis is preferred due to its efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

2H-Indazole,5,6-dimethoxy-2-methyl-,1-oxide(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the indazole ring.

    Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, are common for this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives.

Wissenschaftliche Forschungsanwendungen

2H-Indazole,5,6-dimethoxy-2-methyl-,1-oxide(9CI) has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2H-Indazole,5,6-dimethoxy-2-methyl-,1-oxide(9CI) involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of phosphoinositide 3-kinase δ, which is involved in various cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2H-Indazole,5,6-dimethoxy-2-methyl-,1-oxide(9CI) is unique due to the presence of methoxy and methyl groups, which enhance its reactivity and potential biological activity. Its specific substitution pattern distinguishes it from other indazole derivatives and contributes to its unique properties.

Eigenschaften

Molekularformel

C10H12N2O3

Molekulargewicht

208.21 g/mol

IUPAC-Name

5,6-dimethoxy-2-methyl-1-oxidoindazol-1-ium

InChI

InChI=1S/C10H12N2O3/c1-11-6-7-4-9(14-2)10(15-3)5-8(7)12(11)13/h4-6H,1-3H3

InChI-Schlüssel

TWQJVYRTLLKREZ-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C2C=C(C(=CC2=[N+]1[O-])OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.